molecular formula C15H10BrNO B1338988 7-Bromo-4-hydroxy-2-phenylquinoline CAS No. 825620-24-4

7-Bromo-4-hydroxy-2-phenylquinoline

Cat. No.: B1338988
CAS No.: 825620-24-4
M. Wt: 300.15 g/mol
InChI Key: XRLIQZUPQOFEHG-UHFFFAOYSA-N
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Description

7-Bromo-4-hydroxy-2-phenylquinoline is a synthetic compound belonging to the quinoline family. It is characterized by the presence of a bromine atom at the 7th position, a hydroxyl group at the 4th position, and a phenyl group at the 2nd position on the quinoline ring. This compound has a molecular formula of C15H10BrNO and a molecular weight of 300.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline typically involves the bromination of 4-hydroxy-2-phenylquinoline. One common method is the reaction of 4-hydroxy-2-phenylquinoline with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-hydroxy-2-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-4-hydroxy-2-phenylquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-4-hydroxy-2-phenylquinoline involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 7-Bromo-4-hydroxy-2-phenylquinoline is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for targeted modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

7-bromo-2-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-11-6-7-12-14(8-11)17-13(9-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLIQZUPQOFEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462430
Record name 4-Quinolinol, 7-bromo-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825620-24-4
Record name 4-Quinolinol, 7-bromo-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-4-hydroxy-2-phenylquinoline
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